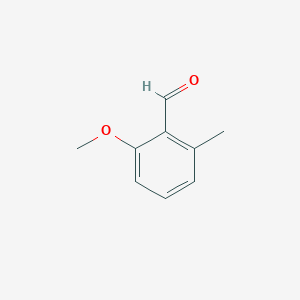

2-Methoxy-6-methylbenzaldehyde

Overview

Description

2-Methoxy-6-methylbenzaldehyde is a chemical compound with the molecular formula C9H10O2 . It is also known by other names such as benzaldehyde, 2-methoxy-6-methyl-, and 2-methoxy-6-methyl-benzaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methylbenzaldehyde consists of a benzene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it. The benzene ring also has an aldehyde group (-CHO) attached to it . The InChI key for this compound is QLUHWZADTAIBKK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Methoxy-6-methylbenzaldehyde has a molecular weight of 150.17 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 256.3±20.0 °C at 760 mmHg, and a flash point of 113.2±15.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications

Antibacterial Properties

The synthesis and applications of Schiff bases, which are derived from benzaldehydes like 2-Methoxy-6-methylbenzaldehyde, have been explored for their potential antibacterial properties. These Schiff bases can form complexes with metals like zinc, showing effectiveness against pathogenic strains such as Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003).

Fungal Inhibition

2-Methoxy-6-methylbenzaldehyde derivatives have been synthesized and tested against plant pathogenic fungi, demonstrating significant inhibitory effects. These compounds have shown varying degrees of effectiveness in inhibiting the growth of fungi like Fusarium oxysporum and Rhizoctonia solani (Jebur & Ismail, 2019).

Photochemical Studies

Research has also been conducted on the photochemical behavior of compounds like 2-Methoxy-6-methylbenzaldehyde, particularly in relation to their conversion to other chemical structures under light exposure. This includes studies on how certain substituents can affect these photochemical processes (Charlton & Koh, 1988).

Synthetic Applications

The compound is used in synthetic chemistry, such as in the synthesis of (E)-2-methoxy-6-(R-imino)methylphenols. These are synthesized by condensing 2-hydroxy-3-methoxybenzaldehyde with primary amines, leading to a range of potential applications in organic synthesis (Dikusar, 2012).

Catalysis and Chemical Reactions

Studies have also explored the role of benzaldehyde derivatives in catalysis and chemical reactions. This includes research into the reaction mechanisms of 2-methylbenzaldehyde acetalization with methanol, providing insights into the pathways of intermediate reaction mechanisms (Yusuf & Nasution, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-6-methylbenzaldehyde are the cellular antioxidation systems of fungi . These systems are crucial for maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

2-Methoxy-6-methylbenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the redox activity of the compound, which destabilizes cellular redox homeostasis . The compound can also inhibit the growth of certain fungi by targeting their antioxidation systems .

Biochemical Pathways

The affected biochemical pathways primarily involve the cellular antioxidation systems. The disruption of these systems leads to an imbalance in the redox state of the cell, which can inhibit fungal growth

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s logP values range from 1.44 to 2.44, indicating moderate lipophilicity . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of the action of 2-Methoxy-6-methylbenzaldehyde is the inhibition of fungal growth . This is achieved through the disruption of cellular antioxidation systems, leading to an imbalance in the redox state of the cell . The compound can also enhance the efficacy of conventional antifungal agents through chemosensitization .

properties

IUPAC Name |

2-methoxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUHWZADTAIBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348709 | |

| Record name | 2-methoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54884-55-8 | |

| Record name | 2-methoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

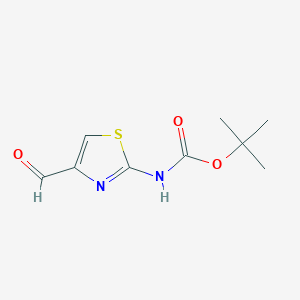

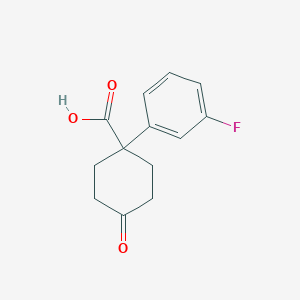

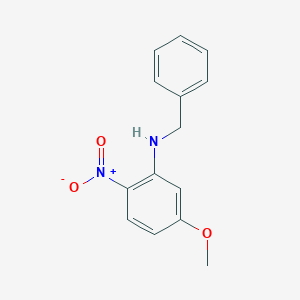

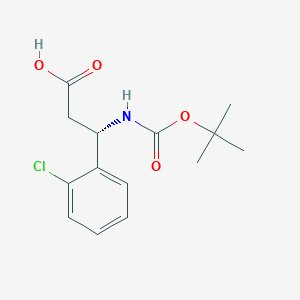

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Methoxy-6-methylbenzaldehyde facilitate the synthesis of multiblock copolymers?

A1: 2-Methoxy-6-methylbenzaldehyde, often referred to as a photoenol (PE), plays a crucial role in a novel method for synthesizing multiblock copolymers. [, ] This method leverages its ability to undergo light-induced Diels-Alder reactions. [, ] Researchers incorporate 2-Methoxy-6-methylbenzaldehyde into a polymer chain alongside a supramolecular recognition unit. [] Upon light exposure, the 2-Methoxy-6-methylbenzaldehyde unit reacts with a maleimide-functionalized polymer chain, forming a link. [] Simultaneously, the supramolecular recognition unit interacts with another polymer chain, ultimately resulting in the creation of a multiblock copolymer. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.